molecular formula C17H22BrNO4 B2871154 Boc-(R)-alpha-(3-bromo-benzyl)-proline CAS No. 959579-70-5

Boc-(R)-alpha-(3-bromo-benzyl)-proline

Cat. No.: B2871154
CAS No.: 959579-70-5
M. Wt: 384.27
InChI Key: DSGWYYBWPWHDEU-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-®-alpha-(3-bromo-benzyl)-proline is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chiral alpha carbon, and a 3-bromo-benzyl substituent

Scientific Research Applications

Boc-®-alpha-(3-bromo-benzyl)-proline has several scientific research applications, including:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in the development of proline-rich peptides with potential biological activity.

    Medicinal Chemistry: The compound can be used to synthesize proline derivatives that may serve as potential drug candidates or pharmacological tools.

    Chemical Biology: It is used in the study of protein-protein interactions and enzyme mechanisms, particularly those involving proline-rich motifs.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For instance, if used in peptide synthesis, the Boc group could be removed under acidic conditions to reveal the proline amino acid .

Future Directions

The future directions for this compound would depend on its intended applications. If it’s being used in peptide synthesis, future work could involve optimizing the synthesis process or exploring its use in the synthesis of different peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-(3-bromo-benzyl)-proline typically involves the following steps:

    Protection of Proline: The proline molecule is first protected by introducing the Boc group. This is usually achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the 3-Bromo-Benzyl Group: The next step involves the introduction of the 3-bromo-benzyl group. This can be done through a nucleophilic substitution reaction where the protected proline reacts with 3-bromo-benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for Boc-®-alpha-(3-bromo-benzyl)-proline would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-(3-bromo-benzyl)-proline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromo-benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl derivatives, while deprotection reactions yield the free amine form of the compound.

Comparison with Similar Compounds

Similar Compounds

    Boc-Proline: Similar to Boc-®-alpha-(3-bromo-benzyl)-proline but lacks the 3-bromo-benzyl group.

    Boc-®-alpha-(benzyl)-proline: Similar but with a benzyl group instead of a 3-bromo-benzyl group.

    Boc-(S)-alpha-(3-bromo-benzyl)-proline: The enantiomer of Boc-®-alpha-(3-bromo-benzyl)-proline.

Uniqueness

Boc-®-alpha-(3-bromo-benzyl)-proline is unique due to the presence of the 3-bromo-benzyl group, which can participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable building block in the synthesis of complex molecules with potential biological activity.

Properties

IUPAC Name

(2R)-2-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGWYYBWPWHDEU-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.